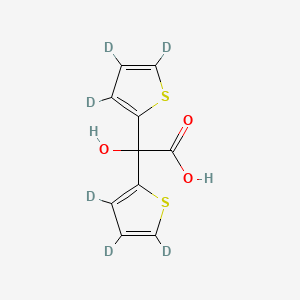
Tiotropium bromide EP impurity A-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiotropium bromide EP impurity A-d6 is a deuterium-labeled version of Tiotropium bromide EP impurity A. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tiotropium bromide EP impurity A-d6 typically involves the deuteration of Tiotropium bromide EP impurity A. This process can be achieved through the reaction of Tiotropium bromide EP impurity A with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in a controlled environment to ensure the complete and efficient incorporation of deuterium into the molecule .
Chemical Reactions Analysis
Types of Reactions: Tiotropium bromide EP impurity A-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tiotropium bromide EP impurity A-d6 has several scientific research applications:
Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.
Biology: Employed in metabolic studies to understand the metabolic pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Mechanism of Action
The mechanism of action of Tiotropium bromide EP impurity A-d6 is similar to that of Tiotropium bromide. It acts as a long-acting bronchodilator by inhibiting muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
- Tiotropium bromide EP impurity A
- Tiotropium bromide EP impurity B
- Tiotropium bromide EP impurity C
- Tiotropium bromide EP impurity D
Comparison: Tiotropium bromide EP impurity A-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for its use as a tracer in various studies. This labeling distinguishes it from other similar compounds that do not have deuterium incorporation .
Properties
Molecular Formula |
C10H8O3S2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(3,4,5-trideuteriothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)/i1D,2D,3D,4D,5D,6D |
InChI Key |
FVEJUHUCFCAYRP-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])C(C2=C(C(=C(S2)[2H])[2H])[2H])(C(=O)O)O)[2H] |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
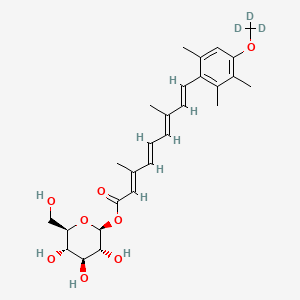
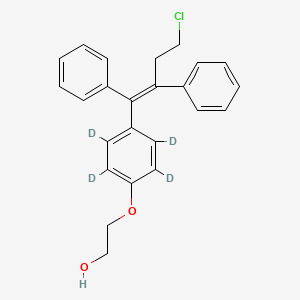




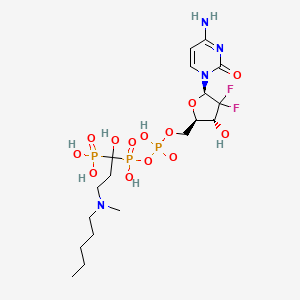

![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
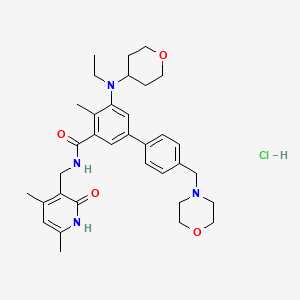
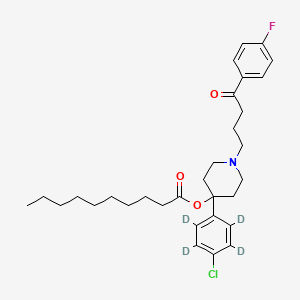

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
